Hypotrehalosemic hormone, tabanus atratus

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hypotrehalosemic hormone (HTH) is a neuropeptide hormone that is synthesized and secreted by the neurosecretory cells of the pars intercerebralis of insects. It plays a crucial role in regulating the levels of trehalose, a major carbohydrate in insects, in the hemolymph. Tabanus atratus is a species of horsefly that has been extensively studied for its HTH secretion and its effects on the physiology of insects.

Wirkmechanismus

Hypotrehalosemic hormone, tabanus atratus acts on the fat body of insects to regulate the levels of trehalose in the hemolymph. It binds to specific receptors on the surface of the fat body cells, leading to the activation of intracellular signaling pathways that result in the breakdown of trehalose into glucose. This glucose is then used as an energy source by the insect.

Biochemische Und Physiologische Effekte

Hypotrehalosemic hormone, tabanus atratus has several biochemical and physiological effects on insects. It regulates the levels of trehalose in the hemolymph, which is important for energy metabolism and stress response. It also regulates the synthesis of storage proteins in the fat body, which are important for the development and reproduction of insects. Hypotrehalosemic hormone, tabanus atratus has been shown to have an inhibitory effect on the synthesis of juvenile hormone, which is important for the regulation of insect development.

Vorteile Und Einschränkungen Für Laborexperimente

Hypotrehalosemic hormone, tabanus atratus has several advantages for lab experiments. It is easy to isolate and purify from Tabanus atratus, and its effects on insect physiology are well characterized. Hypotrehalosemic hormone, tabanus atratus analogs can be synthesized that have specific effects on insect physiology, making it a useful tool for studying insect development and metabolism. However, Hypotrehalosemic hormone, tabanus atratus has some limitations for lab experiments. Its effects on other organisms, such as mammals, are not well characterized, and its potential side effects on insects are not well understood.

Zukünftige Richtungen

There are several future directions for research on Hypotrehalosemic hormone, tabanus atratus and Tabanus atratus. One area of research is the development of Hypotrehalosemic hormone, tabanus atratus analogs that have specific effects on insect physiology. These analogs could be used for pest control, as well as for biotechnology applications. Another area of research is the study of the molecular mechanisms involved in Hypotrehalosemic hormone, tabanus atratus signaling, which could lead to the development of new drugs that target these pathways. Finally, the study of Hypotrehalosemic hormone, tabanus atratus in other insect species could provide insights into the evolution of neuropeptide signaling pathways in insects.

Synthesemethoden

The synthesis of Hypotrehalosemic hormone, tabanus atratus in Tabanus atratus involves the transcription and translation of the Hypotrehalosemic hormone, tabanus atratus gene, followed by post-translational modifications that result in the formation of the mature peptide hormone. The Hypotrehalosemic hormone, tabanus atratus gene is transcribed into a preprohormone that contains a signal peptide, a prohormone, and the mature Hypotrehalosemic hormone, tabanus atratus peptide. The signal peptide directs the preprohormone to the endoplasmic reticulum, where it is cleaved to form the prohormone. The prohormone is then transported to the Golgi apparatus, where it undergoes further cleavage and modifications to form the mature Hypotrehalosemic hormone, tabanus atratus peptide.

Wissenschaftliche Forschungsanwendungen

Hypotrehalosemic hormone, tabanus atratus has been extensively studied for its role in regulating the levels of trehalose in insects. It has also been studied for its potential applications in pest control. Hypotrehalosemic hormone, tabanus atratus analogs have been developed that can disrupt the regulation of trehalose levels in insects, leading to their death. Hypotrehalosemic hormone, tabanus atratus has also been studied for its potential applications in biotechnology, as it can be used as a marker for gene expression in insects.

Eigenschaften

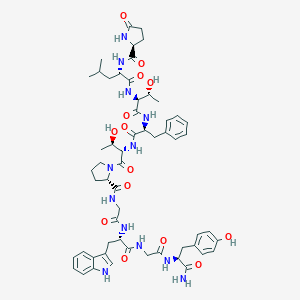

CAS-Nummer |

125009-46-3 |

|---|---|

Produktname |

Hypotrehalosemic hormone, tabanus atratus |

Molekularformel |

C57H74N12O14 |

Molekulargewicht |

1151.3 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H74N12O14/c1-30(2)23-41(65-52(78)39-20-21-45(73)62-39)53(79)67-48(31(3)70)56(82)66-42(25-33-11-6-5-7-12-33)54(80)68-49(32(4)71)57(83)69-22-10-15-44(69)55(81)61-29-47(75)64-43(26-35-27-59-38-14-9-8-13-37(35)38)51(77)60-28-46(74)63-40(50(58)76)24-34-16-18-36(72)19-17-34/h5-9,11-14,16-19,27,30-32,39-44,48-49,59,70-72H,10,15,20-26,28-29H2,1-4H3,(H2,58,76)(H,60,77)(H,61,81)(H,62,73)(H,63,74)(H,64,75)(H,65,78)(H,66,82)(H,67,79)(H,68,80)/t31-,32-,39+,40+,41+,42+,43+,44+,48+,49+/m1/s1 |

InChI-Schlüssel |

ZPRYIBJWNDQEBJ-VZVMHJBISA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6)O |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |

Andere CAS-Nummern |

125009-46-3 |

Sequenz |

XLTFTPGWGY |

Synonyme |

hypotrehalosemic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2 Taa-HoTH |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)